molecular formula C7H9KO6S B1222031 4-Hydroxy-3-methoxybenzenesulfonic acid CAS No. 7134-11-4

4-Hydroxy-3-methoxybenzenesulfonic acid

Cat. No. B1222031
CAS RN: 7134-11-4
M. Wt: 260.31 g/mol
InChI Key: UZXRQGSKGNYWCP-UHFFFAOYSA-M
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Description

4-Hydroxy-3-methoxybenzenesulfonic acid, also known as vanillin sulfonic acid, is a chemical compound that is widely used in scientific research. It is a derivative of vanillin, a natural compound found in vanilla beans. Vanillin sulfonic acid is a white crystalline powder that is soluble in water and has a melting point of 180-182°C.

Scientific Research Applications

Conductive Polymer Synthesis

Research by Mirmohseni and Houjaghan (2008) explored the synthesis of water-soluble, conducting poly(3-amino-4-methoxybenzenesulfonic acid) via chemical oxidation. This polymer exhibited good conductivity (0.0430–0.75 S/cm) and its properties were influenced by factors like reaction temperature and monomer concentration (Mirmohseni & Houjaghan, 2008).

Electrochemical Degradation

A study by Pacheco et al. (2011) investigated the electrochemical oxidation of aromatic amines, including 4-Hydroxy-3-methoxybenzenesulfonic acid, using a boron-doped diamond electrode. This process achieved high combustion efficiency, indicating potential applications in wastewater treatment and environmental remediation (Pacheco et al., 2011).

Photodegradation Protective Properties

Bubev, Georgiev, and Machkova (2016) studied the protective properties of compounds including this compound in polyvinyl acetate thin films. They found that these compounds provide good protection against photodegradation, suggesting applications in material science and UV protection technologies (Bubev et al., 2016).

NMR Analysis

A 2011 study by Wei Ning-yi, Z. Ying, and Huang Changqin used NMR to analyze the content of potassium guaiacolsulfonate isomer, which includes this compound. This method was found to be fast, simple, and accurate, suggesting applications in analytical chemistry (Wei Ning-yi et al., 2011).

Flavor Molecule Encapsulation

In 2008, Mi-Mi Hong, Jae-Min Oh, and J. Choy researched the encapsulation of 4-hydroxy-3-methoxybenzoic acid into layered double hydroxide, creating nanohybrids for controlled flavor release. This study opens possibilities in food science for flavor preservation and controlled release (Hong et al., 2008).

Biochemical Analysis

Biochemical Properties

4-Hydroxy-3-methoxybenzenesulfonic acid plays a significant role in biochemical reactions, particularly in increasing the volume of secretions in the respiratory tract, thereby facilitating their removal by ciliary action and coughing . This compound interacts with various enzymes and proteins involved in the respiratory system. For instance, it is known to interact with mucolytic enzymes that decrease the viscosity of mucus, facilitating its removal . Additionally, it may interact with antitussive agents that suppress the cough reflex .

Cellular Effects

This compound influences various types of cells and cellular processes. It primarily affects the epithelial cells lining the respiratory tract by increasing the volume of secretions . This compound also impacts cell signaling pathways related to mucus production and secretion. Furthermore, it may influence gene expression related to the production of mucins, which are glycoproteins that constitute mucus . The overall effect is an enhancement of the body’s ability to clear mucus from the respiratory tract.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with mucolytic enzymes and other biomolecules in the respiratory tract . It binds to these enzymes, enhancing their activity and leading to the breakdown of mucus. Additionally, this compound may inhibit certain pathways that suppress mucus production, thereby increasing the overall volume of secretions . Changes in gene expression related to mucin production are also observed, contributing to its expectorant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term studies have shown that its effects on cellular function, particularly in the respiratory tract, remain consistent over time . Degradation products may form, which could potentially alter its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively increases mucus production and facilitates its removal without significant adverse effects . At higher doses, toxic effects such as irritation of the respiratory tract and potential damage to epithelial cells have been observed . Threshold effects are noted, where a minimum effective dose is required to achieve the desired expectorant effect .

Metabolic Pathways

This compound is involved in metabolic pathways related to the breakdown and removal of mucus in the respiratory tract . It interacts with enzymes such as mucolytic enzymes and other cofactors that facilitate the breakdown of mucus . This compound may also affect metabolic flux and metabolite levels related to mucus production and secretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily in the respiratory tract . It interacts with transporters and binding proteins that facilitate its localization to the epithelial cells lining the respiratory tract . This localization is crucial for its expectorant activity, as it needs to be present in the respiratory tract to exert its effects .

Subcellular Localization

This compound is localized primarily in the cytoplasm of epithelial cells in the respiratory tract . It may also be found in secretory vesicles where it interacts with mucolytic enzymes . Targeting signals and post-translational modifications may direct it to specific compartments within the cells, ensuring its proper function and activity .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-Hydroxy-3-methoxybenzenesulfonic acid involves the sulfonation of 4-Hydroxy-3-methoxybenzoic acid.", "Starting Materials": [ "4-Hydroxy-3-methoxybenzoic acid", "Sulfuric acid", "Water" ], "Reaction": [ "Add 4-Hydroxy-3-methoxybenzoic acid to a reaction flask", "Add sulfuric acid to the reaction flask and stir the mixture", "Heat the reaction mixture to 80-90°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture and stir", "Filter the resulting solid and wash with water", "Dry the solid to obtain 4-Hydroxy-3-methoxybenzenesulfonic acid" ] }

CAS RN

7134-11-4

Molecular Formula

C7H9KO6S

Molecular Weight

260.31 g/mol

IUPAC Name

potassium;4-hydroxy-3-methoxybenzenesulfonate;hydrate

InChI

InChI=1S/C7H8O5S.K.H2O/c1-12-7-4-5(13(9,10)11)2-3-6(7)8;;/h2-4,8H,1H3,(H,9,10,11);;1H2/q;+1;/p-1

InChI Key

UZXRQGSKGNYWCP-UHFFFAOYSA-M

SMILES

COC1=C(C=CC(=C1)S(=O)(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)[O-])O.O.[K+]

Other CAS RN

7134-11-4

synonyms

guaiacolsulfonate potassium
guaiacolsulfonic acid
guaiacolsulfonic acid, monopotassium salt
potassium guaiacolsulfonate
Thiocol

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of guaiacolsulfonic acid in sulfuric acid was prepared. Water in the recirculating water bath was heated to 65 degrees Centigrade. The weight of available stock guaiacol, purified reagent, that contained 1.63 moles of guaiacol was calculated. The amount of available stock of sulfuric acid NF that contained 3.41 moles of sulfuric acid was calculated. A 1 liter Corning Pyrix bottle No. 1395 was placed on the Mettler PG-5002-S balance. A 600 mL beaker was filled with approximately 400 mL guaiacol, purified reagent from the available stock bottle. A quantity of 1.63 moles of guaiacol as guaiacol, purified reagent by weight from the beaker was added to the bottle.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the isomeric composition of potassium guaiacolsulfonate?

A1: Potassium guaiacolsulfonate is a medication often used as an expectorant. It exists as a mixture of two isomers: 3-hydroxy-4-methoxybenzenesulfonic acid monopotassium and 4-hydroxy-3-methoxybenzenesulfonic acid monopotassium. While both isomers may contribute to the overall therapeutic effect, their individual pharmacological profiles could differ. Therefore, determining the isomeric composition [] is crucial for quality control, ensuring consistent pharmaceutical formulation, and potentially understanding any isomer-specific effects.

Q2: What analytical techniques are available to differentiate and quantify this compound from its isomer in potassium guaiacolsulfonate?

A2: The research paper highlights the effectiveness of Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose []. NMR exploits the unique magnetic properties of atomic nuclei to differentiate between the two isomers based on their distinct chemical environments. This technique allows for the simultaneous identification and quantification of both isomers in a potassium guaiacolsulfonate sample, providing valuable information about its composition. The paper also mentions a comparative analysis using High-Performance Liquid Chromatography (HPLC) with a correction factor. While HPLC can separate and quantify the isomers, it requires additional calibration steps for accurate quantification compared to the NMR method.

Q3: What are the advantages of using NMR over other analytical techniques for this specific application?

A3: The research emphasizes the speed, simplicity, and accuracy of the NMR method for determining the content of this compound and its isomer in potassium guaiacolsulfonate []. Compared to techniques like HPLC, NMR requires minimal sample preparation and offers a direct measurement of the isomers without needing reference standards for each isomer. This makes NMR a highly efficient and reliable choice for quality control and analysis of potassium guaiacolsulfonate in pharmaceutical settings.

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